3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione

Medicinal Chemistry Lipophilicity Drug Design

Researchers developing kinase inhibitors often lack a low-polarity anchor for matched-pair SAR in N-sulfonylazetidine-imidazolidinedione libraries. This compound resolves that gap. · Defines the polarity floor of the series (cLogP < +1, 0 HBD) to deconvolute steric vs. electronic contributions. · Pyridine-3-sulfonyl hinge-binding motif with azetidine conformational rigidity for fragment-based design. · Imidazolidine-2,4-dione core validated via ALR2 (IC₅₀ 0.47 µM) and PTP1B (IC₅₀ 2.07 µM) optimized analogs. In stock for immediate dispatch.

Molecular Formula C11H12N4O4S
Molecular Weight 296.3
CAS No. 2034365-49-4
Cat. No. B2545579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034365-49-4
Molecular FormulaC11H12N4O4S
Molecular Weight296.3
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CNC3=O
InChIInChI=1S/C11H12N4O4S/c16-10-5-13-11(17)15(10)8-6-14(7-8)20(18,19)9-2-1-3-12-4-9/h1-4,8H,5-7H2,(H,13,17)
InChIKeyHXJDTLSBKMFAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-49-4): Structural Classification and Procurement Baseline for a Heterocyclic Sulfonamide Research Scaffold


3-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-49-4; molecular formula C₁₁H₁₂N₄O₄S; molecular weight 296.30 g/mol) belongs to the class of N-sulfonylazetidine-linked imidazolidine-2,4-dione (hydantoin) derivatives [1]. The compound incorporates three distinct pharmacophoric elements: a pyridine-3-sulfonyl group, a conformationally constrained azetidine ring, and an imidazolidine-2,4-dione core . It is commercially available through multiple research chemical suppliers as a building block for medicinal chemistry and as a screening compound, typically at ≥95% purity . Its IUPAC name is 3-(1-pyridin-3-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione and the InChI Key is HXJDTLSBKMFAEI-UHFFFAOYSA-N .

Why Analogs of 3-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione Cannot Be Interchanged Without Evidence: Sulfonyl-Aryl Identity Determines Lipophilicity, Binding Geometry, and ADME Profile


Within the N-sulfonylazetidine-imidazolidinedione scaffold family, the identity of the sulfonyl-linked aryl/heteroaryl group is the dominant determinant of lipophilicity (cLogP), hydrogen-bonding capacity, and target-binding complementarity. Replacement of the pyridine-3-sulfonyl moiety with naphthalene-1-sulfonyl (CAS 2034426-41-8) increases calculated logP and aromatic surface area, which alters solubility and non-specific protein binding [1]. Substitution with quinoline-8-sulfonyl (CAS 2034426-69-0) introduces an additional heterocyclic nitrogen with distinct pKa and metal-chelating properties . Even aryl ring positional isomerism (e.g., pyridine-3-sulfonyl vs. pyridine-2- or pyridine-4-sulfonyl) can shift the spatial orientation of the nitrogen lone pair, affecting hydrogen-bond acceptor geometry with target proteins [2]. Generic substitution without matched-pair analysis therefore carries a material risk of altered target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 3-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione Relative to Closest Structural Analogs


Pyridine-3-sulfonyl vs. Naphthalene-1-sulfonyl: Lower cLogP and Reduced Lipophilicity-Driven Off-Target Risk in the Imidazolidinedione Series

The pyridine-3-sulfonyl analog (target compound) possesses a calculated partition coefficient (cLogP) approximately 0.6–0.8 log units lower than the corresponding naphthalene-1-sulfonyl derivative (CAS 2034426-41-8) within the same azetidine-imidazolidinedione scaffold, based on ACD/Labs Percepta predictions applied to the closely related 3-[1-(3-pyridinylsulfonyl)-3-azetidinyl]-1,3-oxazolidine-2,4-dione series [1]. Lower lipophilicity is associated with reduced hERG channel blockade risk and lower plasma protein binding, which can improve free fraction and therapeutic index in lead optimization campaigns [2].

Medicinal Chemistry Lipophilicity Drug Design ADME

Hydrogen-Bond Acceptor Capacity: Pyridine-3-sulfonyl Nitrogen Enables Additional Target Interaction vs. Carbocyclic Aryl Analogs

The pyridine-3-sulfonyl group of the target compound provides a hydrogen-bond acceptor (HBA) at the pyridine nitrogen (position 3) that is absent in carbocyclic aryl sulfonyl analogs such as the 3-chloro-4-methylphenyl-sulfonyl derivative (CAS 2034365-55-2) and the 3-chloro-4-methoxyphenyl-sulfonyl analog [1]. In the broader chemotype of N-sulfonylazetidine-containing kinase inhibitors, the pyridine nitrogen has been demonstrated to participate in critical hydrogen-bond interactions with the hinge region of ATP-binding sites, contributing to target affinity [2]. The carbocyclic aryl analogs lack this interaction capacity, which may result in reduced potency for targets where hinge-region hydrogen bonding is a key affinity driver.

Structure-Activity Relationship Binding Affinity Kinase Inhibition Receptor Modulation

Structural Conformity to Lead-Like Property Space: Predicted Compliance with Rule-of-Five and Lead-Like Metrics Supports Prioritization in Fragment-to-Lead Programs

With a molecular weight of 296.30 g/mol, 3 hydrogen-bond acceptors (4 including pyridine N), 0 hydrogen-bond donors, and a predicted cLogP below +1, the target compound (CAS 2034365-49-4) resides within lead-like chemical space as defined by the Astex Rule of 3 (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) and the standard Lipinski Rule of 5 [1]. Closely related analogs with larger aryl sulfonyl groups (e.g., naphthalene-1-sulfonyl at MW ~357 g/mol or quinoline-8-sulfonyl at MW ~358 g/mol) exceed the MW 300 threshold and occupy a higher-lipophilicity region of chemical space, reducing their suitability as fragment or lead-like starting points [2]. The imidazolidine-2,4-dione pharmacophore is present in numerous bioactive molecules including PTP1B inhibitors (reported IC₅₀ values of 2.07 μM for optimized derivatives) and antitumor arylsulfonylureas, supporting the scaffold's biological relevance [3].

Drug-likeness Fragment-Based Drug Discovery Lead Optimization Physicochemical Profiling

Azetidine Ring Conformational Rigidity Provides Entropic Advantage for Target Binding Relative to Flexible-Linker Analogs

The azetidine ring in the target compound enforces a well-defined spatial relationship between the pyridine-3-sulfonyl group and the imidazolidine-2,4-dione core, reducing the conformational entropy penalty upon target binding compared to flexible ethylenediamine or propylene-linked analogs [1]. Literature on azetidine-containing medicinal chemistry scaffolds demonstrates that azetidine's four-membered ring rigidity improves metabolic stability by reducing CYP450-mediated oxidation at the heterocyclic nitrogen and enhances selectivity by pre-organizing pharmacophoric elements in their bioactive conformation [2]. A Pfizer-led study on azetidine-based CNS-focused libraries reported that densely functionalized azetidine scaffolds achieved high CNS MPO desirability scores (≥4 out of 6), underscoring the favorable drug-like properties conferred by the azetidine motif [2]. The synthesis of N-sulfonated azetidines has been systematically described, with pyridine-3-sulfonyl chloride serving as a key reagent for introducing the sulfonamide linkage under mild conditions (triethylamine, DCM or DMF) .

Conformational Restriction Binding Thermodynamics Selectivity Scaffold Design

Imidazolidine-2,4-dione (Hydantoin) Core Demonstrates Validated Antiproliferative and Enzyme Inhibitory Activity Across Multiple Published Series

The imidazolidine-2,4-dione (hydantoin) core present in the target compound has been independently validated in multiple peer-reviewed studies as a productive pharmacophore for enzyme inhibition and antiproliferative activity. Spiro-imidazolidine-2,4-dione sulfonyl derivatives have demonstrated aldose reductase (ALR2) inhibition with IC₅₀ values as low as 0.47 μM and 79% blood glucose reduction in vivo with a selectivity index of 127 for ALR2 over ALR1 [1]. PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold achieved IC₅₀ = 2.07 μM with demonstrated selectivity over related phosphatases [2]. Cyclic arylsulfonylureas incorporating the imidazolidine-2,4-dione pharmacophore exhibited promising antitumor activities in vitro, supporting further derivatization for more potent and selective antitumor agents [3]. These class-level data establish the biological relevance of the imidazolidine-2,4-dione core, though no target-specific activity data are publicly available for the exact pyridine-3-sulfonyl azetidine derivative.

Anticancer Enzyme Inhibition PTP1B Aldose Reductase Pharmacophore

Evidence-Backed Application Scenarios for 3-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione in Scientific Research and Pharmaceutical Development


Kinase Inhibitor Fragment and Lead-Like Screening Library Construction

The compound's pyridine-3-sulfonyl group provides a recognized hinge-binding motif for ATP-competitive kinase inhibition, while the azetidine scaffold offers conformational pre-organization that is favored in fragment-based drug discovery (FBDD) [1]. Its molecular weight of 296.30 g/mol and favorable predicted physicochemical properties (cLogP estimated below +1, 0 HBD) position it as an ideal component of lead-like screening collections. The commercially available scaffold 2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole (CAS 1421529-50-1) demonstrates the broader utility of this chemotype for kinase inhibitor design, with the pyridine sulfonyl group enhancing target binding affinity and the azetidine ring contributing to selectivity through conformational rigidity [1]. Procurement of the target compound enables systematic exploration of imidazolidine-2,4-dione as a hinge-binding isostere distinct from more common heterocyclic hinge binders.

Structure-Activity Relationship (SAR) Expansion Around N-Sulfonylazetidine Pharmacophores

The compound serves as a key reference point for matched molecular pair (MMP) analysis across the N-sulfonylazetidine-imidazolidinedione series. Available analogs include the naphthalene-1-sulfonyl (CAS 2034426-41-8), quinoline-8-sulfonyl (CAS 2034426-69-0), 3-chloro-4-methylphenyl-sulfonyl (CAS 2034365-55-2), and 3-chloro-4-methoxyphenyl-sulfonyl derivatives, enabling systematic exploration of aryl sulfonyl substitution effects on potency, selectivity, and ADME properties [2]. The pyridine-3-sulfonyl variant is the most polar and hydrogen-bond-capable member of this series, establishing the lower boundary of the lipophilicity range and enabling SAR teams to deconvolute steric from electronic contributions to biological activity. The mild synthetic conditions for sulfonylation using pyridine-3-sulfonyl chloride (triethylamine, DCM or DMF) facilitate parallel analog synthesis .

Targeted Enzyme Inhibition Studies Leveraging the Imidazolidine-2,4-dione Pharmacophore

The imidazolidine-2,4-dione core has demonstrated validated inhibitory activity against aldose reductase (ALR2, IC₅₀ = 0.47 μM for optimized spiro-analogs), protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 2.07 μM), and antiproliferative effects against cancer cell lines (Caco-2 cells, IC₅₀ = 41.30 μM for select derivatives) [3][4][5]. The target compound combines this validated pharmacophore with the pyridine-3-sulfonyl-azetidine vector, offering a unique chemotype for exploring these and related enzyme targets. Researchers investigating metabolic disorders (diabetes via aldose reductase inhibition), oncology (PTP1B and antiproliferative mechanisms), or inflammatory conditions (as suggested by vendor annotations) can use this compound as a probe to assess target engagement by this specific scaffold architecture .

Computational Chemistry and In Silico Screening Model Building

The compound's well-defined three-ring architecture (pyridine, azetidine, imidazolidine) with limited conformational flexibility (3 rotatable bonds) makes it an excellent candidate for computational modeling, including docking studies, molecular dynamics simulations, and pharmacophore model construction [6]. Its predicted physicochemical properties (ACD/LogP ≈ -0.71 for the oxazolidine analog; PSA ≈ 105 Ų) can be used to calibrate in silico ADME prediction models [6]. The availability of multiple close analogs (naphthalene, quinoline, substituted phenyl sulfonyl derivatives) enables the construction of quantitative structure-activity relationship (QSAR) models with well-defined chemical space coverage, where the pyridine-3-sulfonyl variant defines a key reference node in property space.

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